molecular formula C12H9NO2 B167123 2-Nitrobiphenyl CAS No. 86-00-0

2-Nitrobiphenyl

Cat. No.: B167123
CAS No.: 86-00-0
M. Wt: 199.2 g/mol
InChI Key: YOJKKXRJMXIKSR-UHFFFAOYSA-N
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Description

2-Nitrobiphenyl, also known as 1,1’-Biphenyl, 2-nitro-, is an organic compound with the molecular formula C12H9NO2. It is a derivative of biphenyl where a nitro group is attached to the second position of the biphenyl structure. This compound is known for its applications in various fields, including the synthesis of dyes, pharmaceuticals, and other industrial chemicals .

Mechanism of Action

Target of Action

The primary target of 2-Nitrobiphenyl is the aromatic ring in organic compounds . The compound acts on the aromatic ring through a process known as nitration, which involves the addition of a nitro group (NO2) to the aromatic ring .

Mode of Action

This compound interacts with its target through a process called nitration . In the nitration reaction of biphenyl with nitric acid, this compound is the predominant product . The nitration is directed to ortho and para positions, but the ortho position is more preferred . This preference is due to the fact that the ortho attack produces one more contribution: the proton on the temporarily saturated C-2 can overlap with the pi electron ring on the second phenyl group, effectively becoming part of that aromatic ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the nitration pathway . Once a nitro group is added to one ring, that ring is deactivated directly and the other is also deactivated by conjugation . Further nitration becomes more difficult .

Pharmacokinetics

The molecular weight of this compound is 1992054 , which could influence its absorption and distribution in the body

Result of Action

The molecular effect of this compound’s action is the addition of a nitro group to the aromatic ring, resulting in the formation of a nitro-aromatic compound . This can lead to changes in the compound’s chemical properties, including its reactivity and stability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of nitric acid is necessary for the nitration process . Additionally, the temperature and pressure conditions can affect the rate and extent of the nitration reaction

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobiphenyl can be synthesized through several methods. One common method involves the nitration of biphenyl using a mixture of nitric acid and sulfuric acid. This process yields a mixture of nitrobiphenyl isomers, including this compound . Another method involves the Ullmann reaction, where 2-nitrobenzene diazonium fluoroborate reacts with chlorobenzene in the presence of copper powder as a catalyst under nitrogen protection .

Industrial Production Methods: In industrial settings, the nitration process using 95% nitric acid instead of the classical nitric acid-sulfuric acid system is preferred due to its higher yield and reduced environmental impact. The use of zeolites as catalysts in this process has shown promising results, with a good yield of 78.42% for this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobiphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids.

Major Products:

Scientific Research Applications

2-Nitrobiphenyl has several applications in scientific research:

Comparison with Similar Compounds

2-Nitrobiphenyl can be compared with other nitroaromatic compounds such as:

    4-Nitrobiphenyl: Similar in structure but with the nitro group at the fourth position, leading to different reactivity and applications.

    2-Nitronaphthalene: Another nitroaromatic compound with a different aromatic system, used in similar applications but with distinct properties.

    2-Nitroanisole: A nitroaromatic compound with a methoxy group, used in the synthesis of dyes and pharmaceuticals.

Uniqueness: this compound is unique due to its specific position of the nitro group, which influences its reactivity and the types of reactions it undergoes. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .

Properties

IUPAC Name

1-nitro-2-phenylbenzene
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InChI

InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
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InChI Key

YOJKKXRJMXIKSR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-]
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Molecular Formula

C12H9NO2
Record name 2-NITRO-1,1'-BIPHENYL
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DSSTOX Substance ID

DTXSID9025746
Record name 2-Nitro-1,1'-biphenyl
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Molecular Weight

199.20 g/mol
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Physical Description

Gold to tan crystals or brown solid. (NTP, 1992), Solid with a sweetish odor; mp = 36.7 deg C; [Merck Index] Gold to tan or brown solid; [CAMEO] Light yellow solid; mp = 36-38 deg C; [Sigma-Aldrich MSDS]
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Boiling Point

608 °F at 760 mmHg (NTP, 1992)
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Flash Point

290 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Density

1.203 at 77 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

2 mmHg at 284 °F (NTP, 1992)
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CAS No.

86-00-0
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Melting Point

97 to 100 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

Aqueous sodium carbonate (2 M, 100 mL), followed by tetrakis(triphenylphosphine) palladium (340. mg, 0.297 mmol), were added to a solution of 2-bromonitrobenzene (2.00 g, 9.90 mmol) and phenylboronic acid (1.27 g, 9.90 mmol) in dimethoxyethane (125 mL). The reaction mixture was heated to reflux for 3 hours. The reaction crude was then cooled to room temperature, diluted with water (100 mL) and the product extracted with CH2Cl2 (4×50 mL). The organic phase was dried over MgSO4, and concentrated under reduced pressure to yield a yellow solid, which was further purified via flash chromatography over silica, eluting with a gradient of hexanes to 20% CHCl3/80% hexanes. The nitro 2 was obtained as a yellow oil that was further dried under high vacuum for 24 h (1.79 g, 90.1%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0.297 mmol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

According to General Procedure A, a mixture of o-chloronitrobenzene (79 mg, 0.50 mmol), phenylboronic acid (91 mg, 0.75 mmol), CsF (228 mg, 1.50 mmol), Pd(OAc)2 (2 mg, 0.01 mmol) and 12f (8 mg, 0.02 mmol) in 1,4-dioxane (2.5 mL) has heated to reflux, cooled and filtered. Evaporation of the solvent under reduced pressure and column chromatography of the pre-adsorbed crude material (1% Et2O in hexane, silica gel) gave 51d (73 mg, 73%) as a bright yellow oil. 1H NMR (300 MHz, CDCl3) δ 7.86 (d, 1H, J=8.0 Hz), 7.62 (t, 1H, J=7.5 Hz), 7.51-7.40 (m, 5H), 7.34-7.31 (m, 2H); 13C NMR (75.5 MHz, CDCl3) δ 149.3, 137.4, 136.3, 132.2, 131.9, 128.7, 128.2, 128.1, 127.9, 124.0.
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One
Name
Quantity
8 mg
Type
catalyst
Reaction Step One
Name
Yield
73%

Synthesis routes and methods III

Procedure details

5 parts of toluene-2,4-disulfonic acid was adsorbed to 6 parts of diatomaceous earth the same as in Example 1 to prepare solid catalyst. The solid catalyst was added to 300 parts of nitrobenzene and heated at a temperature not exceeding 120°C under reduced pressure to remove water as an azeotropic mixture with nitrobenzene. Thus 100 parts of nitrobenzene was distilled off with water. Thereafter, 15 parts of biphenyl was added to the dried mixture and one part of fuming nitric acid was added dropwise with stirring to the mixture cooled to 3° to 5°C in 30 minutes. The nitration reaction and post-treatment were conducted in the same manner as in Example 1, whereby mononitrobiphenyl was obtained with p/o ratio of 1.3. Yield was 87%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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